molecular formula C23H19N3OS B4698014 N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide

Katalognummer B4698014
Molekulargewicht: 385.5 g/mol
InChI-Schlüssel: VAVIRYUHHXZFIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide, commonly known as PBT-1, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic properties. PBT-1 belongs to the class of compounds known as thiadiazoles, which are known to exhibit a wide range of biological activities.

Wirkmechanismus

The mechanism of action of PBT-1 involves its ability to bind to metal ions such as copper and zinc, which are known to promote the aggregation of amyloid-beta and huntingtin proteins. By binding to these metal ions, PBT-1 prevents their interaction with the proteins, thereby inhibiting their aggregation and reducing their toxicity.
Biochemical and Physiological Effects:
In addition to its potential therapeutic properties, PBT-1 has also been shown to exhibit several biochemical and physiological effects. Studies have shown that PBT-1 can modulate the activity of several enzymes involved in the metabolism of lipids and carbohydrates. PBT-1 has also been reported to exhibit anti-inflammatory and antioxidant properties.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of PBT-1 is its ability to inhibit the aggregation of amyloid-beta and huntingtin proteins, which makes it a promising therapeutic candidate for the treatment of neurodegenerative diseases. However, one of the limitations of PBT-1 is its poor solubility, which can make it difficult to administer in vivo.

Zukünftige Richtungen

Several future directions for research on PBT-1 can be identified. One potential direction is to investigate the efficacy of PBT-1 in animal models of neurodegenerative diseases. Another potential direction is to explore the potential of PBT-1 as a therapeutic candidate for other diseases such as cancer and diabetes. Additionally, further research is needed to optimize the synthesis and formulation of PBT-1 to improve its solubility and bioavailability.

Wissenschaftliche Forschungsanwendungen

PBT-1 has been extensively studied for its potential therapeutic properties, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. Several studies have shown that PBT-1 can inhibit the aggregation of amyloid-beta and huntingtin proteins, which are known to play a crucial role in the progression of these diseases.

Eigenschaften

IUPAC Name

4-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3OS/c27-22(20-14-12-19(13-15-20)18-9-5-2-6-10-18)24-23-26-25-21(28-23)16-11-17-7-3-1-4-8-17/h1-10,12-15H,11,16H2,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVIRYUHHXZFIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
Reactant of Route 2
Reactant of Route 2
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
Reactant of Route 3
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
Reactant of Route 4
Reactant of Route 4
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide
Reactant of Route 5
N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.